molecular formula C20H23N3O5S B2648559 3-Methyl-5-[(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2380063-88-5

3-Methyl-5-[(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B2648559
CAS No.: 2380063-88-5
M. Wt: 417.48
InChI Key: AFBMONKNGAYKEG-UHFFFAOYSA-N
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Description

3-Methyl-5-[(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-[(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzoxazole Core: This can be achieved through the cyclization of an appropriate ortho-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Piperidine Derivative Attachment: The piperidine moiety is introduced through nucleophilic substitution reactions, often using piperidine and an appropriate leaving group.

    Pyridine Derivative Attachment: The final step involves the attachment of the pyridine derivative, which can be achieved through etherification reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-[(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-5-[(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds with similar benzoxazole cores, such as 2-aminobenzoxazole and 2-mercaptobenzoxazole.

    Sulfonyl Piperidine Derivatives: Compounds with similar sulfonyl piperidine moieties, such as sulfonyl piperidine carboxamides.

Uniqueness

3-Methyl-5-[(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-methyl-5-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-14-11-16(5-8-21-14)27-13-15-6-9-23(10-7-15)29(25,26)17-3-4-19-18(12-17)22(2)20(24)28-19/h3-5,8,11-12,15H,6-7,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBMONKNGAYKEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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